molecular formula C20H30O3 B13806849 (3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 901-62-2

(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13806849
CAS No.: 901-62-2
M. Wt: 318.4 g/mol
InChI Key: LJJCJCRHRJRSIY-XLXYOEISSA-N
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Description

The compound (3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the core structure through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of hydroxyl, methoxy, and methyl groups through various organic reactions such as hydroxylation, methylation, and methoxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different functional groups.

    Steroids: Molecules with similar ring systems but varying substituents.

Uniqueness

The uniqueness of (3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

901-62-2

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O3/c1-19-8-6-13(21)10-12(19)11-16(23-3)18-14-4-5-17(22)20(14,2)9-7-15(18)19/h11,13-16,18,21H,4-10H2,1-3H3/t13-,14-,15-,16+,18-,19-,20-/m0/s1

InChI Key

LJJCJCRHRJRSIY-XLXYOEISSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)OC

Origin of Product

United States

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